molecular formula C6H11Br B2387864 1-(2-Bromoethyl)-2-methylcyclopropane CAS No. 408514-39-6

1-(2-Bromoethyl)-2-methylcyclopropane

Cat. No.: B2387864
CAS No.: 408514-39-6
M. Wt: 163.058
InChI Key: HBHCNAQJCDWKBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of an organic compound is determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). X-ray crystallography can provide detailed three-dimensional structures .


Chemical Reactions Analysis

The reactivity of an organic compound is largely determined by its functional groups. Common reactions include substitution, addition, elimination, and rearrangement reactions .


Physical and Chemical Properties Analysis

Physical properties include melting point, boiling point, density, and solubility. Chemical properties describe how the compound reacts with other substances .

Mechanism of Action

The mechanism of a chemical reaction describes the step-by-step process by which reactants are transformed into products. This often involves the making and breaking of chemical bonds, and the movement of electrons .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a chemical, including its toxicity, flammability, and environmental impact. They also provide recommendations for safe handling and storage .

Future Directions

Future research on a compound could involve exploring new synthetic routes, investigating its reactivity under different conditions, or developing new applications for the compound .

Properties

IUPAC Name

1-(2-bromoethyl)-2-methylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5-4-6(5)2-3-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHCNAQJCDWKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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